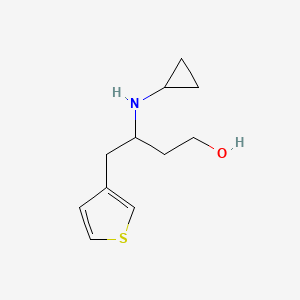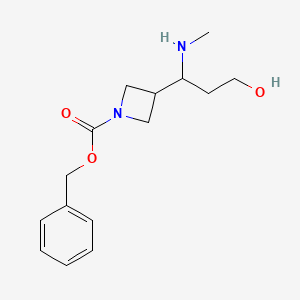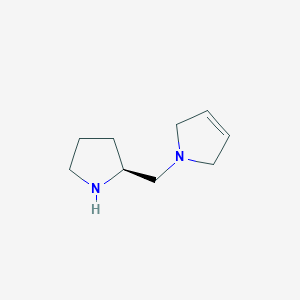
(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole is a chiral compound featuring a pyrrolidine ring fused to a dihydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole typically involves the use of pyrrolidine and dihydropyrrole precursors. One common method involves the direct aminolysis of bicyclic lactones derived from alanine . This method allows for the efficient production of both homo- and heterochiral dipeptides containing the desired compound.
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems. These systems enable the direct introduction of functional groups into organic compounds, resulting in a more efficient and sustainable process compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrolidine and dihydropyrrole rings, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in industry, it is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole include (S)-2-(pyrrolidin-2-yl)ethanamine and (S)-benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride .
Uniqueness: What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H16N2 |
|---|---|
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]-2,5-dihydropyrrole |
InChI |
InChI=1S/C9H16N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h1-2,9-10H,3-8H2/t9-/m0/s1 |
InChI-Schlüssel |
BVQLRRUDBWMEOO-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@H](NC1)CN2CC=CC2 |
Kanonische SMILES |
C1CC(NC1)CN2CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
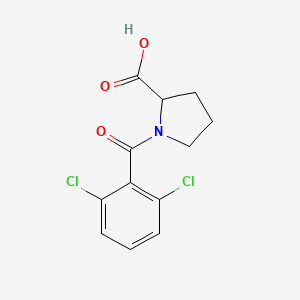
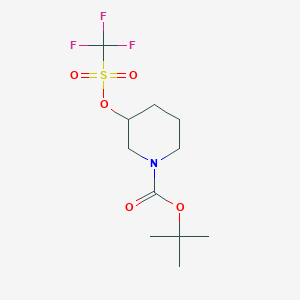
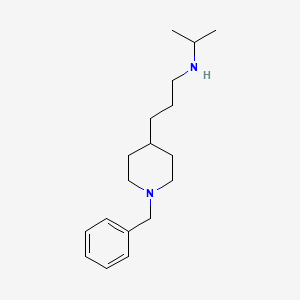
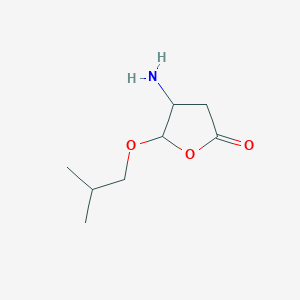
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
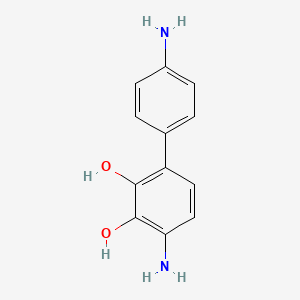
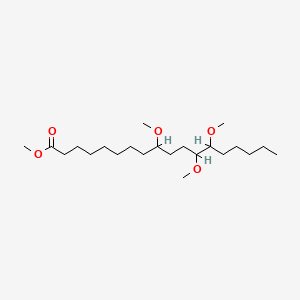
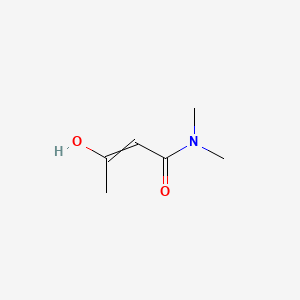
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)

![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
